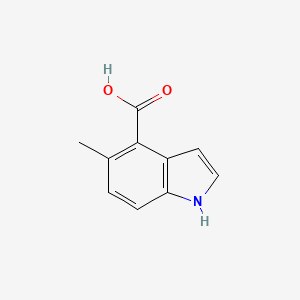
5-methyl-1H-indole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1H-indole-4-carboxylic acid is a chemical compound with the CAS Number: 1360950-77-1 . It has a molecular weight of 175.19 and is solid in its physical form .
Synthesis Analysis
Indoles are a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . The investigation of novel methods of synthesis has been a focus of the chemical community .Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C10H9NO2/c1-6-2-3-8-7 (4-5-11-8)9 (6)10 (12)13/h2-5,11H,1H3, (H,12,13) .Chemical Reactions Analysis
Indole derivatives have been found to play a main role in cell biology . They show various biologically vital properties . The construction of indoles as a moiety in selected alkaloids has been highlighted .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is sealed in dry storage at room temperature .Applications De Recherche Scientifique
Molecular Docking Studies
- Synthesis and Characterization : Research conducted in 2022 focused on synthesizing and characterizing various indole-carboxylic acids, including derivatives similar to 5-methyl-1H-indole-4-carboxylic acid, and conducting molecular docking studies to understand their interactions with target proteins like EGFR (Reddy et al., 2022).
Spectroscopic and Computational Studies
- Characterization and Reactivity Analysis : A 2017 study detailed the preparation and characterization of methyl 5-methoxy-1H-indole-2-carboxylate, a related compound, using various spectroscopic techniques. The study also explored its electronic nature, bonding structures, reactivity, and non-linear optical properties (Almutairi et al., 2017).
Manufacturing Synthesis
- Production Scale Synthesis : In 2010, a study reported on the manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole, closely related to this compound, detailing the methods used for large-scale production (Huang et al., 2010).
Anticancer Activity
- Synthesis and Activity Evaluation : A 2020 study investigated the synthesis of 1H-indole-carboxylic acids derivatives and evaluated their anticancer activities. The study highlights the potential of indole-carboxylic acids in cancer research (Kryshchyshyn-Dylevych et al., 2020).
Structural and Spectral Investigations
- Experimental and Theoretical Studies : Research in 2016 delved into the combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, which share structural similarities with this compound (Viveka et al., 2016).
Synthesis of Derivatives for Research Tools
- Derivatives for Novel Research Tools : A 2005 study introduced derivatives of indole-3-acetic acid for the design of novel research tools, demonstrating the utility of indole derivatives in various scientific applications (Ilić et al., 2005).
Antiviral Activity
- Synthesis and Investigation of Antiviral Properties : In 2015, research was conducted on the synthesis of substituted 1H-indole-3-carboxylic acids and their derivatives, investigating their antiviral properties against various viruses (Ivachtchenko et al., 2015).
Mécanisme D'action
Target of Action
It is known that indole derivatives bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple targets .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting they can have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .
Safety and Hazards
Orientations Futures
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.
Analyse Biochimique
Biochemical Properties
5-Methyl-1H-indole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to modulate the expression of genes involved in oxidative stress responses . This modulation can lead to changes in cellular metabolism, enhancing the cell’s ability to cope with oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their activity. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biological effects. For example, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . These findings highlight the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which convert it into various metabolites . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall biological effects.
Propriétés
IUPAC Name |
5-methyl-1H-indole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-5-11-8)9(6)10(12)13/h2-5,11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUCBSBKXSNLIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2815316.png)
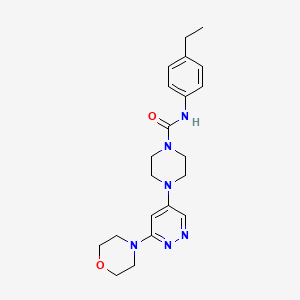
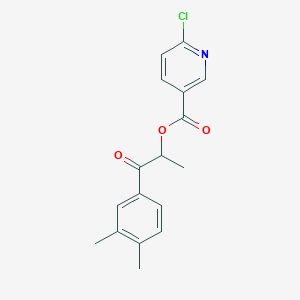
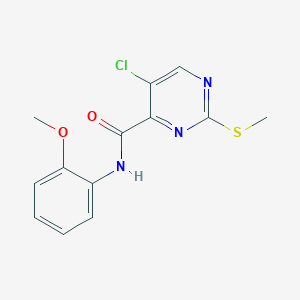

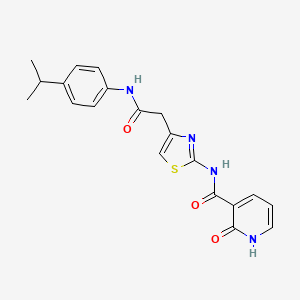
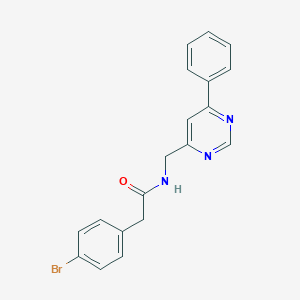
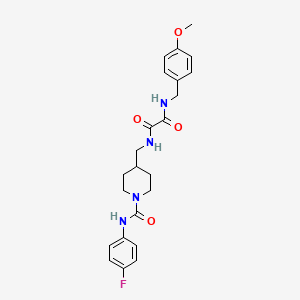

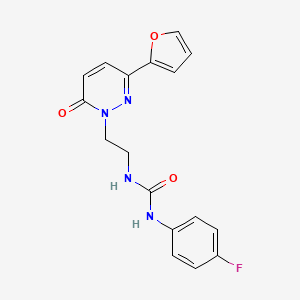
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2815334.png)
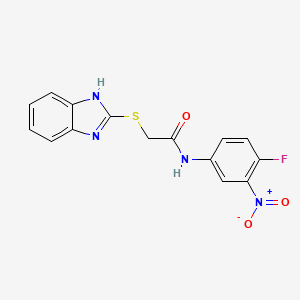
![3-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2815337.png)
